molecular formula C22H34O B593940 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid CAS No. 90780-53-3

13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid

カタログ番号: B593940
CAS番号: 90780-53-3
分子量: 314.5 g/mol
InChIキー: WLJSEUMCVZZUTN-LZSWNSAASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid is a chemical compound . It is an abundant essential n-3 polyunsaturated fatty acid in the CNS, shown to play a major anti-inflammatory role .


Synthesis Analysis

This compound is an autoxidation product of docosahexaenoic acid (DHA) in vitro. According to Sprecher, in mammals, DHA is synthesized via a retro-conversion process in peroxisomes-the aerobic delta4 desaturation-independent pathway .


Molecular Structure Analysis

The molecular formula of this compound is C22H32O3. Its molecular weight is 344.495 . The InChI key is MBMBGCFOFBJSGT-KUBAVDMBSA-N .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 344.495 and a molecular formula of C22H32O3. It has a density of 0.9500g/mL and a flash point of 62°C .

科学的研究の応用

  • Anti-Inflammatory and Proresolving Actions : A study identified a pathway involving biosynthesis of potent anti-inflammatory and proresolving mediators from docosahexaenoic acid (DHA) by macrophages. These mediators, including 14S-hydroxydocosa-4Z,7Z,10Z,12E,16Z,19Z-hexaenoic acid, exhibit potent anti-inflammatory and proresolving activity similar to resolvin E1 and protectin D1 (Serhan et al., 2009).

  • Metabolism and Biological Production : Another study focused on 17S-HDPAn-6 and 10S,17S-HDPAn-6, potent anti-inflammatory resolvins derived from DPAn-6, analogous in structure and action to DHA-derived resolvins. These resolvins showed potential as drug candidates, and the study explored their metabolic stability and therapeutic profiles (Dangi et al., 2010).

  • Role in Pulmonary Fibrosis : Research has shown that Protectin DX (10S,17S-dihydroxydocosa-4Z,7Z,11E,13Z,15E,19Z-hexaenoic acid) exerts a potential therapeutic effect on mice with pulmonary fibrosis. It was found to ameliorate bleomycin-induced pulmonary fibrosis and lung dysfunction in mice, suggesting its role in the treatment of fibrotic lung diseases (Li et al., 2017).

  • Conversion and Inhibition in Inflammation : A study on 13S,14S-epoxy-maresin showed that it is converted by human macrophages to maresin 1 (MaR1), and it inhibits leukotriene A4 hydrolase (LTA4H), indicating its role in the resolution of inflammation (Dalli et al., 2013).

Safety and Hazards

There is limited information available on the safety and hazards associated with 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid .

将来の方向性

The future directions of research on 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid are not clearly defined due to limited available information .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid involves the conversion of a starting material into the desired product through a series of chemical reactions. The key steps in the pathway include the introduction of functional groups, formation of double bonds, and oxidation reactions.", "Starting Materials": [ "1. Docosahexaenoic acid", "2. Sodium hydroxide", "3. Ethanol", "4. Hydrogen peroxide", "5. Acetic acid", "6. Methanol", "7. Sodium borohydride", "8. Chloroform", "9. Methanesulfonic acid", "10. Triethylamine" ], "Reaction": [ "1. Docosahexaenoic acid is treated with sodium hydroxide in ethanol to form the sodium salt of the acid.", "2. The sodium salt is then reacted with hydrogen peroxide and acetic acid to introduce a hydroxyl group at the 13th position.", "3. The resulting compound is then reduced with sodium borohydride in methanol to form the corresponding alcohol.", "4. The alcohol is then oxidized with hydrogen peroxide in the presence of methanesulfonic acid to form the corresponding aldehyde.", "5. The aldehyde is then reacted with triethylamine and chloroform to form the corresponding methyl ester.", "6. The methyl ester is then hydrolyzed with sodium hydroxide to form the desired product, 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid." ] }

CAS番号

90780-53-3

分子式

C22H34O

分子量

314.5 g/mol

IUPAC名

(3Z,6E,8E,12Z,15Z,18Z)-docosa-3,6,8,12,15,18-hexaen-10-ol

InChI

InChI=1S/C22H34O/c1-3-5-7-9-11-12-13-15-17-19-21-22(23)20-18-16-14-10-8-6-4-2/h6-9,12-14,16-20,22-23H,3-5,10-11,15,21H2,1-2H3/b8-6-,9-7-,13-12-,16-14+,19-17-,20-18+

InChIキー

WLJSEUMCVZZUTN-LZSWNSAASA-N

異性体SMILES

CCC/C=C\C/C=C\C/C=C\CC(/C=C/C=C/C/C=C\CC)O

SMILES

CCC=CCC=CC=CC(CC=CCC=CCC=CCCC(=O)O)O

正規SMILES

CCCC=CCC=CCC=CCC(C=CC=CCC=CCC)O

同義語

13-hydroxy Docosahexaenoic Acid; (±)13-HDoHE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。